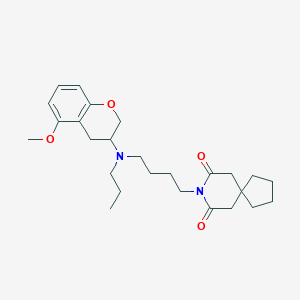
alnespirone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
alnespirone is a complex organic compound with the molecular formula C26H38N2O4 and a molecular weight of 442.6 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a chroman moiety and an azaspirodecane core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
The synthesis of alnespirone involves multiple steps, typically starting with the preparation of the chroman moiety. The chroman derivative is then reacted with a propylamine derivative under specific conditions to form the intermediate. This intermediate undergoes further reactions, including spirocyclization, to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
化学反応の分析
alnespirone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Anti-Aggressive Effects
Alnespirone has been studied for its selective anti-aggressive properties. Research indicates that it effectively suppresses offensive aggression in animal models without causing significant sedative side effects. In a study involving resident-intruder tests with wild-type rats, this compound demonstrated a dose-dependent decrease in offensive aggressive behavior, making it a promising candidate for managing aggression-related disorders.
Key Findings:
- Effectiveness: this compound's ID50 for reducing offensive aggression was found to be 1.24 mg/kg, showing it is less potent than some other 5-HT1A agonists but offers a more favorable side effect profile .
- Mechanism: The anti-aggressive effects are mediated through the activation of somatodendritic 5-HT1A autoreceptors in the raphe nuclei, which play a crucial role in modulating aggressive behavior .
Adjunctive Therapy in Schizophrenia
This compound has also been explored as an adjunctive therapy for patients with schizophrenia. As a 5-HT1A partial agonist, it may enhance the efficacy of antipsychotic medications, potentially improving overall psychopathology.
Clinical Insights:
- Study Overview: A systematic review and meta-analysis of randomized controlled trials indicated that 5-HT1A partial agonists like this compound significantly improve overall symptoms in schizophrenia patients when used alongside antipsychotics .
- Efficacy Metrics: The analysis showed a standardized mean difference (s.m.d.) of -0.46 (CI = -0.79 to -0.13), indicating a statistically significant improvement compared to placebo .
Role in Depression Management
The therapeutic potential of this compound extends to the treatment of depression, particularly in enhancing the effects of selective serotonin reuptake inhibitors (SSRIs). Its action on 5-HT1A receptors may help accelerate the antidepressant response.
Research Findings:
- Mechanism of Action: this compound's interaction with 5-HT1A receptors could facilitate increased serotonin transmission, which is crucial for mood regulation .
- Combination Therapy: Studies suggest that combining this compound with SSRIs may lead to a more rapid onset of antidepressant effects, although specific clinical trials are needed to validate these findings further .
作用機序
The mechanism of action of alnespirone involves its interaction with specific molecular targets and pathways. The chroman moiety may interact with enzymes or receptors, modulating their activity. The azaspirodecane core can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
類似化合物との比較
alnespirone can be compared with other similar compounds, such as:
- 8-[4-[Propyl(5-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione
- 8-[4-[3,4-Dihydro-5-methoxy-2H-1-benzopyran-3-yl(propyl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione
These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of the chroman and azaspirodecane moieties in this compound contributes to its distinct properties and potential advantages in research and industry .
特性
IUPAC Name |
8-[4-[(5-methoxy-3,4-dihydro-2H-chromen-3-yl)-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O4/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26/h8-10,20H,3-7,11-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLULNTXJPATBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869883 |
Source


|
| Record name | 8-{4-[(5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)(propyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













